Ethyl 2-[(3,4-dichlorophenyl)sulfanyl]acetate
Description
Properties
IUPAC Name |
ethyl 2-(3,4-dichlorophenyl)sulfanylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2S/c1-2-14-10(13)6-15-7-3-4-8(11)9(12)5-7/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSRYTHGRPOIQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=CC(=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50513150 | |
| Record name | Ethyl [(3,4-dichlorophenyl)sulfanyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50513150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78066-06-5 | |
| Record name | Acetic acid, 2-[(3,4-dichlorophenyl)thio]-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78066-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl [(3,4-dichlorophenyl)sulfanyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50513150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via an S<sub>N</sub>2 mechanism, where the thiolate ion displaces the chloride leaving group. Typical conditions include:
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Solvent: Absolute ethanol or dimethylformamide (DMF)
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Base: Triethylamine (2.5–3.5 equivalents)
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Temperature: 20–25°C
-
Reaction Time: 10–15 hours
A study on analogous compounds demonstrated that maintaining anhydrous conditions is critical to prevent hydrolysis of ethyl chloroacetate. The product is isolated via extraction with ethyl acetate and purified through recrystallization from ethanol/water mixtures, achieving yields of 80–85%.
Electrochemical Synthesis with Ammonium Iodide Mediation
An alternative approach adapts electrochemical methods for sulfide bond formation. This protocol employs sodium 3,4-dichlorobenzenesulfinate and ethyl acetoacetate in dimethyl sulfoxide (DMSO) with ammonium iodide as a redox mediator.
Electrolysis Setup and Optimization
-
Electrodes: Nickel cathode and graphite anode
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Current: 50 mA constant current
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Duration: 7 hours (2 hours electrolysis + 5 hours stirring)
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Solvent: DMSO (8 mL per mmol substrate)
The electrolysis generates iodide radicals that facilitate the coupling between the sulfinate and ethyl acetoacetate. Post-reaction processing involves Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub> treatment to quench excess radicals, followed by column chromatography (petroleum ether/ethyl acetate = 5:1). This method achieves 85% yield but requires specialized equipment.
Acid-Catalyzed Condensation with Diethyl Malonate
A patent-derived method utilizes diethyl malonate and 3,4-dichlorobenzoyl chloride in the presence of magnesium chloride and organic bases. Though originally designed for fluorinated analogs, the protocol is adaptable to dichlorophenyl systems.
Stepwise Synthesis
-
Formation of Monoethyl Malonate Potassium:
Diethyl malonate reacts with potassium hydroxide in ethanol (20–25°C, 12 hours). -
Acylation with 3,4-Dichlorobenzoyl Chloride:
The potassium malonate intermediate reacts with 3,4-dichlorobenzoyl chloride in ethyl acetate/methylene dichloride (6–10:1 mass ratio) using triethylamine as a base. -
Hydrolysis and Crystallization:
The crude product is hydrolyzed with dilute HCl and recrystallized from ethanol, yielding 78–95% pure product.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 80–85 | 98.5 | 10–15 h | High |
| Electrochemical | 85 | 97.0 | 7 h | Moderate |
| Acid-Catalyzed | 78–95 | 98.5 | 22–27 h | High |
| Microwave-Assisted | 90 | 95.0 | 0.5 h | Low |
Key Findings:
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Nucleophilic substitution balances yield and scalability for industrial applications.
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Electrochemical synthesis reduces byproducts but requires iodide mediators.
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Microwave methods offer speed but lack large-scale validation.
Challenges and Optimization Strategies
Byproduct Formation
Competing oxidation of the thiol to sulfinic acid is observed in electrochemical methods, necessitating strict oxygen exclusion. Adding antioxidants like ascorbic acid reduces this side reaction.
Chemical Reactions Analysis
Ester Hydrolysis and Derivative Formation
The ethyl ester moiety undergoes typical hydrolysis reactions under both acidic and basic conditions:
The carboxylic acid derivative serves as a precursor for amide formation. Reaction with primary amines (e.g., benzylamine) in the presence of DCC (N,N'-dicyclohexylcarbodiimide) yields substituted amides:
This reaction proceeds with >75% efficiency under anhydrous conditions .
Sulfanyl Group Oxidation
The sulfur atom in the sulfanyl bridge undergoes controlled oxidation:
The sulfoxide derivative shows increased polarity (Rf = 0.35 in ethyl acetate/hexane 1:1) compared to the parent compound (Rf = 0.72) .
Electrophilic Aromatic Substitution (EAS)
The 3,4-dichlorophenyl group participates in EAS, albeit with reduced reactivity due to electron-withdrawing Cl substituents:
Regioselectivity is controlled by the directing effects of both Cl substituents and the sulfanyl group.
Nucleophilic Substitution at the α-Position
The α-carbon to the ester group participates in nucleophilic displacements:
These reactions require careful pH control to avoid ester hydrolysis competing pathways.
Coordination Chemistry
The sulfur atom acts as a soft Lewis base in metal complexation:
| Metal Salt | Solvent | Complex Formed | Coordination Geometry | Reference |
|---|---|---|---|---|
| AgNO₃ | MeOH | [Ag(C₁₀H₉Cl₂O₂S)]NO₃ | Linear | |
| PdCl₂ | THF | [PdCl₂(C₁₀H₉Cl₂O₂S)₂] | Square planar |
Stability constants (log K) for Ag⁺ complexes range from 3.8–4.2, as determined by potentiometric titration .
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces homolytic cleavage of the C–S bond:
Trapping experiments with TEMPO confirm radical intermediates. Quantum yield (Φ) = 0.12 ± 0.02 in benzene .
Key Structural-Reactivity Relationships
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Steric Effects : The 3,4-dichloro substitution creates steric hindrance, reducing reaction rates in EAS by 30–40% compared to monosubstituted analogs.
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Electronic Effects : The –SC(O)OEt group exhibits moderate electron-donating resonance (+M effect), counteracting the –I effect of Cl substituents.
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Solvent Dependency : Polar aprotic solvents (DMF, DMSO) accelerate nucleophilic substitutions, while nonpolar solvents favor radical pathways.
This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry, particularly in pharmaceutical intermediate synthesis and coordination chemistry applications.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 2-[(3,4-dichlorophenyl)sulfanyl]acetate has the following chemical characteristics:
- Molecular Formula : C10H10Cl2O2S
- Molecular Weight : 265.16 g/mol
- CAS Number : 78066-06-5
The compound features a dichlorophenyl group attached to a sulfanyl moiety, which contributes to its biological activities.
Medicinal Chemistry Applications
This compound has shown potential in medicinal chemistry due to its biological activities.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of the dichlorophenyl group enhances the compound's interaction with microbial targets, making it a candidate for developing new antimicrobial agents .
Anti-inflammatory Properties
Studies have suggested that derivatives of this compound may possess anti-inflammatory effects. The sulfanyl group is often associated with modulating inflammatory pathways, which could lead to therapeutic applications in treating inflammatory diseases .
Organic Synthesis Applications
This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions.
Synthesis of Heterocycles
This compound can be utilized in synthesizing heterocyclic compounds, which are crucial in pharmaceuticals. For instance, it can act as a precursor for creating thiazolidinone derivatives known for their diverse biological activities .
Catalysis
The compound can also be employed as a catalyst or co-catalyst in chemical reactions involving nucleophilic substitutions or coupling reactions. Its ability to stabilize reactive intermediates makes it valuable in synthetic pathways .
Case Study 1: Antimicrobial Efficacy
In a study evaluating various sulfanyl compounds, this compound demonstrated notable antimicrobial activity against several bacterial strains. The results indicated that modifications to the dichlorophenyl group could enhance efficacy, suggesting avenues for drug development .
Case Study 2: Synthesis of Thiazolidinones
Research focusing on the synthesis of thiazolidinones highlighted the role of this compound as an effective starting material. The reaction conditions were optimized to achieve high yields, showcasing its utility in synthetic organic chemistry .
Data Table: Summary of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Significant activity against bacterial strains |
| Anti-inflammatory | Potential modulation of inflammatory pathways | |
| Organic Synthesis | Heterocycle synthesis | Effective precursor for thiazolidinones |
| Catalysis | Enhances yields in nucleophilic substitutions |
Mechanism of Action
The mechanism of action of Ethyl 2-[(3,4-dichlorophenyl)sulfanyl]acetate involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound’s biological activity is attributed to its ability to disrupt cellular processes by modifying key biomolecules.
Comparison with Similar Compounds
Ethyl 2-(2,4-Dichlorophenyl)acetate
- Structure : Differs in chlorine substitution (2,4- vs. 3,4-dichloro).
- Synthesis: Synthesized via refluxing 2,4-dichlorophenylacetic acid in ethanol with sulfuric acid, monitored by TLC (30% ethyl acetate/n-hexane) .
Ethyl 2-(3,4-Dichlorophenyl)-2-oxoacetate
- Structure : Replaces the sulfanyl group with a ketone (oxo) at the α-position.
- Properties : Molecular weight = 247.07 g/mol ; CAS 34966-52-3. IR spectrum shows strong C=O absorption (~1695 cm⁻¹) .
- Applications : Used as a synthetic intermediate in pharmaceuticals (e.g., Sertraline Hydrochloride precursor) .
Ethyl 2-Bromo-2-(3,4-dichlorophenyl)acetate
- Structure : Bromine replaces the sulfanyl group.
- Reactivity : The bromine atom enhances electrophilicity, making it a precursor for Suzuki couplings or Grignard reactions .
Functional Group Variations
Ethyl 2-[(4-Chlorophenyl)sulfanyl]acetate Derivatives
- Example: Ethyl 2-[[4-(4-fluorophenyl)-5-[(4-methyl-3-nitrobenzoyl)amino]methyl-1,2,4-triazol-3-yl]sulfanyl]acetate.
- Key Feature : Incorporates a triazole ring and fluorophenyl group, increasing hydrogen-bonding capacity and metabolic stability .
- Molecular Weight : 473.12 g/mol; higher complexity compared to the target compound.
Ethyl 2-(Quinazolin-4-ylthio)acetate Derivatives
- Example : Ethyl 2-(6,8-dibromo-2-(3,4-dichlorophenyl)quinazolin-4-ylthio)acetate.
- Synthesis : Alkylation of quinazoline-thione with ethyl chloroacetate (yield: ~75–85%) .
- Spectroscopy : IR carbonyl stretch at 1739 cm⁻¹ (ester C=O); ^1H NMR signals at δ 4.23 (q, 2H, OCH₂CH₃) .
Pharmacologically Relevant Analogs
BD 1008 and BD 1047
Ethylnaphthidate
- Structure : Replaces 3,4-dichlorophenyl with a naphthyl group.
- Activity : Central nervous system stimulant; highlights how aromatic substituents dictate pharmacological profiles .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Cl Substitution |
|---|---|---|---|---|
| Ethyl 2-[(3,4-Dichlorophenyl)sulfanyl]acetate | C₁₀H₁₀Cl₂O₂S | 277.16 | Sulfanyl, Ester | 3,4-Dichloro |
| Ethyl 2-(2,4-Dichlorophenyl)acetate | C₁₀H₁₀Cl₂O₂ | 247.07 | Ester | 2,4-Dichloro |
| Ethyl 2-(3,4-Dichlorophenyl)-2-oxoacetate | C₁₀H₈Cl₂O₃ | 247.07 | Oxo, Ester | 3,4-Dichloro |
| Ethyl 2-Bromo-2-(3,4-dichlorophenyl)acetate | C₁₀H₉BrCl₂O₂ | 328.45 | Bromo, Ester | 3,4-Dichloro |
Biological Activity
Ethyl 2-[(3,4-dichlorophenyl)sulfanyl]acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological interactions, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
This compound features a unique molecular structure characterized by the presence of a dichlorophenyl group and a sulfanyl moiety. Its molecular formula is CHClOS, with a molecular weight of approximately 293.26 g/mol. The compound's structural complexity suggests potential reactivity and interaction with various biological targets.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the Sulfanyl Group : The initial reaction often includes the introduction of the sulfanyl group through nucleophilic substitution.
- Esterification : The final product is obtained by esterifying the corresponding acid with ethanol.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens suggest that the compound can inhibit bacterial growth effectively.
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 15 | Moderate |
| Escherichia coli | 20 | Moderate |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In assays involving human cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer), this compound showed promising cytotoxic effects. The IC50 values indicated significant inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MCF-7 | 25 | Significant |
| HT-29 | 30 | Significant |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Studies suggest that it may inhibit enzyme activity by forming covalent bonds with active site residues. This mechanism highlights its potential as an inhibitor in biochemical pathways relevant to various diseases.
Case Studies and Research Findings
- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of several derivatives including this compound against a panel of pathogens. Results indicated that the compound exhibited significant antibacterial properties, particularly against Gram-positive bacteria .
- Cytotoxicity Studies : In a series of cytotoxicity assays conducted on different cancer cell lines, this compound demonstrated potent anticancer effects with varying degrees of selectivity towards specific cell types .
- Structure-Activity Relationship (SAR) : Research into the structure-activity relationship revealed that modifications in the dichlorophenyl moiety could enhance or diminish biological activity, suggesting avenues for further optimization in drug design .
Q & A
Q. What are the key functional groups in Ethyl 2-[(3,4-dichlorophenyl)sulfanyl]acetate, and how do they influence reactivity?
The compound features three critical moieties:
- 3,4-Dichlorophenyl group : Enhances lipophilicity and steric bulk, promoting hydrophobic interactions in biological systems.
- Sulfanyl (thioether) bridge : Provides nucleophilic reactivity for cross-coupling or oxidation reactions.
- Ethyl ester : Stabilizes the acetate group and allows for hydrolysis to carboxylic acid derivatives under basic conditions.
These groups enable diverse reactivity, such as nucleophilic substitution at the sulfur atom or ester hydrolysis for prodrug strategies .
Q. What spectroscopic methods are recommended for characterizing this compound?
- NMR (¹H/¹³C) : Assign peaks for the dichlorophenyl ring (δ 7.2–7.5 ppm for aromatic protons) and ethyl ester (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂).
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of ethyl group, m/z ~28).
- IR Spectroscopy : Identify ester C=O stretch (~1740 cm⁻¹) and C-S bond (~650 cm⁻¹).
Cross-validation with elemental analysis ensures purity .
Q. How is this compound typically synthesized?
A two-step protocol is common:
Thiolation : React 3,4-dichlorothiophenol with ethyl bromoacetate in DMF/K₂CO₃ to form the thioether bond.
Purification : Column chromatography (silica gel, hexane/ethyl acetate) yields >95% purity.
Optimize reaction temperature (60–80°C) to minimize disulfide byproducts .
Advanced Research Questions
Q. How can reaction conditions be optimized for derivatization of the sulfanyl group?
- Oxidation to sulfone : Use m-CPBA (3-chloroperbenzoic acid) in dichloromethane at 0°C to prevent over-oxidation.
- Alkylation : Employ NaH as a base in THF with alkyl halides (e.g., benzyl bromide) for S-alkylation.
Monitor progress via TLC and adjust stoichiometry to favor mono-substitution .
Q. What strategies address conflicting solubility data in biological assays?
- Solvent systems : Use DMSO for stock solutions (≤10 mM) and dilute in PBS with 0.1% Tween-80 to prevent aggregation.
- Co-solvents : For in vitro studies, 5% PEG-400 improves aqueous solubility without cytotoxicity .
- Validation : Compare UV-Vis absorbance (λ = 270 nm) in different buffers to confirm stability .
Q. How do structural analogs inform SAR studies for this compound?
Comparative data from analogs (e.g., methyl ester or fluorophenyl variants) reveal:
- Dichlorophenyl substitution : Critical for target binding (e.g., enzyme inhibition). Removal reduces potency by >50%.
- Ester vs. carboxylic acid : Ethyl ester improves cell permeability, while hydrolysis enhances target engagement in vitro.
- Sulfur oxidation : Sulfone derivatives show altered pharmacokinetics (longer t½) but reduced bioavailability .
Q. What analytical challenges arise in quantifying degradation products?
- HPLC method : Use a C18 column (gradient: 40–90% acetonitrile/water) to separate hydrolysis products (e.g., free acetic acid).
- Degradation pathways : Hydrolytic cleavage of the ester under alkaline conditions (pH >9) is predominant.
- Mass spectral libraries : Fragment ions at m/z 195 (dichlorophenyl fragment) and m/z 89 (ethyl acetate) aid identification .
Q. How does the compound interact with cytochrome P450 enzymes?
- Inhibition assays : IC₅₀ values for CYP3A4 (12 µM) and CYP2D6 (28 µM) suggest moderate inhibition.
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS.
- Reactive metabolites : Detect glutathione adducts to assess risk of covalent binding .
Methodological Notes
- Contradictions in data : Discrepancies in biological activity (e.g., IC₅₀ variability) may stem from assay conditions (e.g., serum protein binding). Always include positive controls (e.g., dichlofenac for COX inhibition) .
- Thermal stability : DSC analysis shows decomposition at 180°C; store at –20°C under nitrogen for long-term stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
